

A Comprehensive Guide to the Spectroscopic Characterization of Allylamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Allylamine**

Cat. No.: **B125299**

[Get Quote](#)

Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for **allylamine** (prop-2-en-1-amine), a fundamental building block in chemical synthesis. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. It synthesizes the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to create a holistic and self-validating framework for the structural elucidation of this primary amine. We will explore the causality behind spectral features, present detailed experimental considerations, and integrate the data to demonstrate a logical workflow for unambiguous molecular identification.

Infrared (IR) Spectroscopy: Probing Functional Groups

The Vibrational Signature of Allylamine

Infrared spectroscopy is the initial, foundational step in the characterization of **allylamine**. Its power lies in the rapid and definitive identification of key functional groups. The spectrum is a composite of vibrations from its two defining moieties: the primary amine (-NH₂) and the terminal alkene (-CH=CH₂).

The primary amine functionality is readily identified by a characteristic pair of sharp, medium-intensity peaks in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes.^{[1][2]} These are diagnostically distinct from the broader O-H stretches of alcohols that appear in the same region.^[2] Furthermore, the N-H "scissoring" bend provides a

strong absorption between $1650\text{-}1580\text{ cm}^{-1}$, while the aliphatic C-N stretch is observed in the $1250\text{-}1020\text{ cm}^{-1}$ range.[3][4]

The vinyl group contributes its own set of characteristic absorptions, including the C=C stretch around 1645 cm^{-1} and the sharp =C-H stretching vibrations just above 3000 cm^{-1} .

Data Summary & Interpretation

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Causality & Insights
~3360 & ~3290	N-H Stretch (Asymmetric & Symmetric)	Medium, Sharp	This doublet is a hallmark of a primary amine (R-NH ₂). ^{[4][5]} The two bands arise from the hydrogens stretching in-phase and out-of-phase.
~3080	=C-H Stretch (Vinyl)	Medium, Sharp	Indicates sp ² C-H bonds, confirming the presence of the alkene group.
~2920 & ~2850	C-H Stretch (Aliphatic)	Medium	Corresponds to the sp ³ C-H bonds of the allylic -CH ₂ - group.
~1645	C=C Stretch (Alkene)	Medium	Confirms the presence of the carbon-carbon double bond.
~1600	N-H Bend (Scissoring)	Strong	This strong absorption is characteristic of the deformation of the -NH ₂ group. ^[3]
~1420	=C-H Bend (In-plane Scissoring)	Medium	A key deformation mode for the terminal methylene (=CH ₂) group.
~1265	C-N Stretch (Aliphatic)	Medium-Weak	The position is characteristic of an aliphatic amine. ^[6]
~990 & ~915	=C-H Bend (Out-of-plane Wag)	Strong	These two strong bands are highly

			diagnostic for a mono-substituted (terminal) alkene.
~850	N-H Wag	Broad, Strong	A broad absorption resulting from the out-of-plane bending of the N-H bonds. [3]

Note: Exact peak positions can vary slightly based on sample preparation (e.g., neat liquid, gas phase, or solution) and instrument resolution.[\[7\]](#)

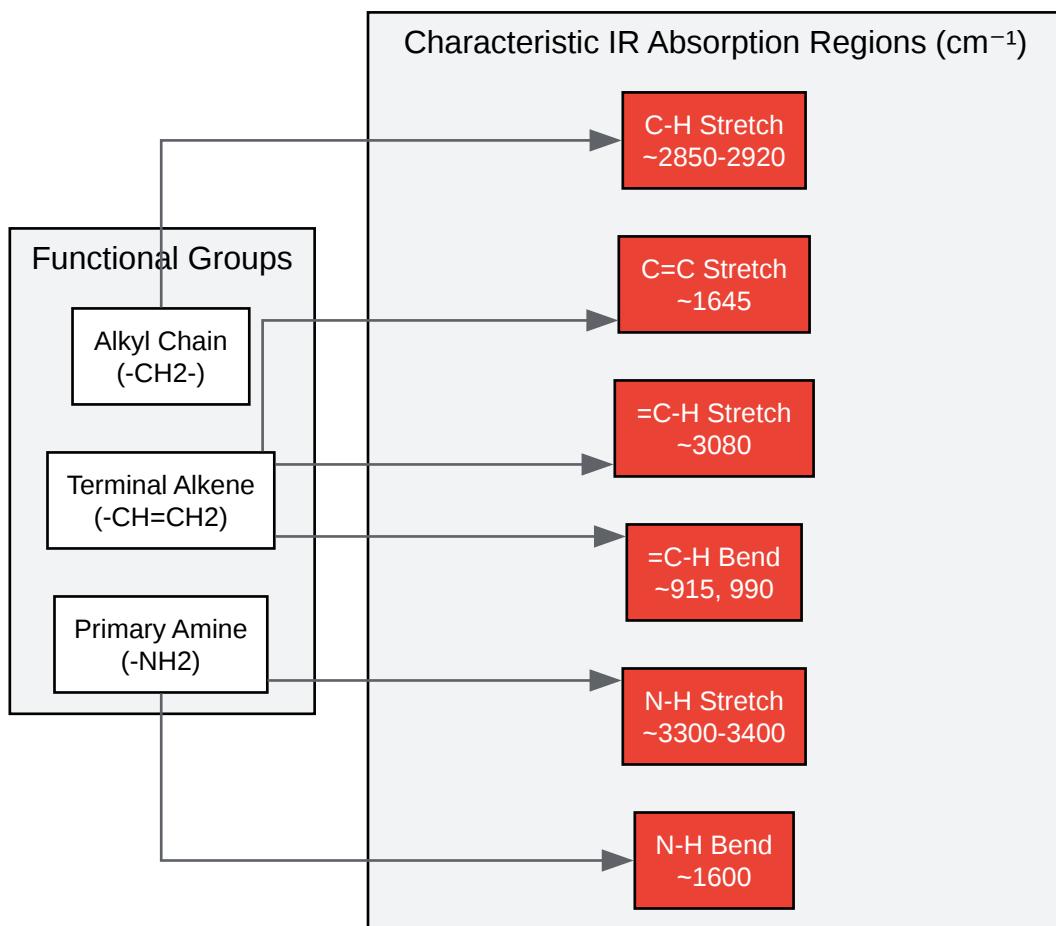
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the preferred method for acquiring the IR spectrum of liquid **allylamine** due to its simplicity and minimal sample preparation.

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal.
- **Sample Application:** Apply a single drop of **allylamine** directly onto the center of the ATR crystal.
- **Spectrum Acquisition:** Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} to achieve a high signal-to-noise ratio.
- **Data Processing:** The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
- **Cleaning:** Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe.

Diagram: Key Vibrational Modes of Allylamine

Allylamine: Key IR Regions

[Click to download full resolution via product page](#)

Caption: Correlation of **allylamine**'s functional groups with their diagnostic IR absorption regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework ¹H NMR Spectroscopy: Elucidating Proton Environments

¹H NMR spectroscopy provides detailed information about the electronic environment, connectivity, and spatial arrangement of protons in the molecule. The spectrum of **allylamine** is a classic example of how chemical shift, spin-spin coupling, and signal integration are used to assemble a molecular structure.

The structure of **allylamine** ($\text{H}_2\text{N}-\text{C}^3\text{H}_2-\text{C}^2\text{H}=\text{C}^1\text{H}_2$) gives rise to four distinct proton signals.

- **C³ Protons (-CH₂N):** These protons are adjacent to the electron-withdrawing nitrogen atom, which deshields them, causing their signal to appear downfield compared to a standard alkane. They are coupled to the proton on C².
- **C² Proton (=CH-):** This proton is part of the vinyl system and is coupled to the protons on C³ (allylic coupling) and the two protons on C¹ (vicinal cis and trans coupling), resulting in a complex multiplet.
- **C¹ Protons (=CH₂):** These two protons are diastereotopic. One is cis to the proton on C² and the other is trans. Because the cis and trans coupling constants are different, and they are also coupled to the C² proton (geminal coupling), they appear as two separate signals, each a complex multiplet.
- **N¹ Protons (-NH₂):** The amine protons are subject to hydrogen bonding and rapid chemical exchange. This typically results in a broad singlet.^[2] Their chemical shift is highly dependent on solvent and concentration.^[6]

Proton Label	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)	Integration
H ₂ N-	~1.1	broad singlet	-	2H
-CH ₂ -N	~3.3	doublet of triplets (dt)	³ J = 6.2, ⁴ J ≈ 1.4	2H
=CH-	~5.9	ddt	³ J _{trans} = 17.2, ³ J _{cis} = 10.2, ³ J _{allyl} = 6.2	1H
=CH ₂ (cis)	~5.1	ddt	³ J _{cis} = 10.2, ² J _{gem} ≈ 1.4, ⁴ J _{allyl} ≈ 1.4	1H
=CH ₂ (trans)	~5.2	ddt	³ J _{trans} = 17.2, ² J _{gem} ≈ 1.4, ⁴ J _{allyl} ≈ 1.4	1H

Data compiled from spectral databases and typical values.^{[8][9][10]} The large 3J values (~17 and 10 Hz) are definitive for trans and cis relationships across a double bond, respectively.^[11]

The $-\text{NH}_2$ signal is often broad and may not show clear coupling. A key confirmatory experiment is the D_2O shake. Adding a drop of deuterium oxide (D_2O) to the NMR tube and re-acquiring the spectrum will result in the disappearance of the $-\text{NH}_2$ signal. This occurs because the acidic protons of the amine rapidly exchange with the deuterium atoms from D_2O , becoming NMR-inactive.^[2]

- **Sample Preparation:** Dissolve ~5-10 mg of **allylamine** in ~0.6 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS, δ 0.00).
- **Instrument Setup:** Place the tube in the NMR spectrometer. The instrument is tuned to the ^1H frequency (e.g., 400 MHz). Standard procedures for locking onto the deuterium signal of the solvent and shimming the magnetic field for homogeneity are performed.
- **Acquisition:** A standard ^1H pulse sequence is used. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically 8-16 scans are sufficient.
- **Processing:** The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to yield the final spectrum. The spectrum is then referenced to TMS.

Caption: **Allylamine** structure with labeled protons corresponding to their ^1H NMR chemical shifts.

^{13}C NMR Spectroscopy: The Carbon Backbone

The proton-decoupled ^{13}C NMR spectrum of **allylamine** is simple, showing three distinct signals for the three unique carbon atoms.

Carbon Atom	Chemical Shift (δ , ppm)	Causality & Insights
CH ₂ =	~117.4	The terminal sp ² carbon, appearing in the typical alkene region.
=CH-	~136.5	The internal sp ² carbon, deshielded relative to the terminal carbon.
-CH ₂ -N	~44.5	The sp ³ carbon attached to the nitrogen atom. Its chemical shift is significantly influenced by the electronegative nitrogen.

Data from SpectraBase.[\[12\]](#)

The protocol is similar to ¹H NMR, but with key differences:

- Concentration: A higher sample concentration (~20-50 mg in 0.6 mL) is often required due to the lower natural abundance of ¹³C.
- Instrument Setup: The spectrometer is tuned to the ¹³C frequency (e.g., 100 MHz on a 400 MHz instrument).
- Acquisition: A standard proton-decoupled pulse sequence is used to produce singlets for all carbons. A longer acquisition time and a greater number of scans (hundreds to thousands) are necessary to achieve adequate signal-to-noise.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

The Nitrogen Rule and the Molecular Ion

Mass spectrometry provides the molecular weight and, through fragmentation patterns, crucial structural information. For **allylamine** (C₃H₇N), the Nitrogen Rule is a primary diagnostic check. This rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal

molecular weight.[\[1\]](#)[\[2\]](#) The molecular weight of **allylamine** is 57.09 g/mol, and its electron ionization (EI) mass spectrum shows a molecular ion peak (M^{+}) at a mass-to-charge ratio (m/z) of 57.[\[13\]](#)

Fragmentation Analysis: The Alpha-Cleavage Pathway

The most characteristic fragmentation pathway for aliphatic amines is alpha-cleavage.[\[14\]](#)[\[15\]](#) This involves the homolytic cleavage of a C-C bond adjacent (alpha) to the nitrogen atom. This process is energetically favorable because it results in a resonance-stabilized iminium cation.

For **allylamine**, the bond between C² and C³ cleaves, leading to the formation of a vinyl radical and the base peak of the spectrum, the $[CH_2NH_2]^+$ ion at m/z 30.

Data Summary & Interpretation

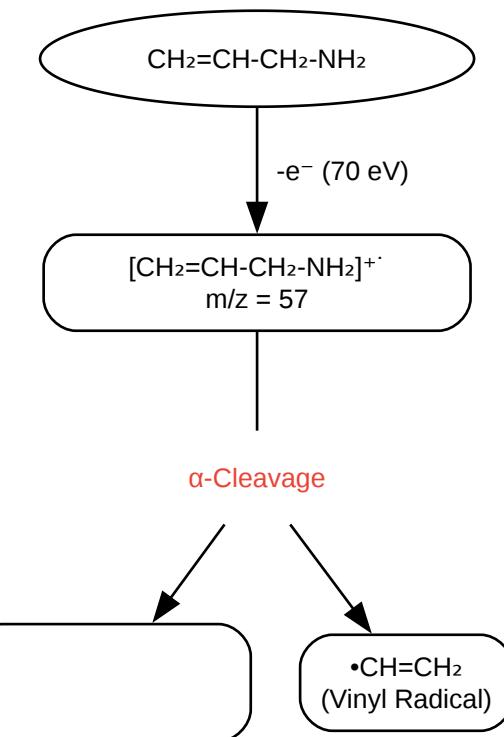
m/z	Proposed Fragment	Identity	Significance
57	$[C_3H_7N]^{+}$	Molecular Ion	Confirms the molecular weight and follows the Nitrogen Rule.
56	$[C_3H_6N]^{+}$	$[M-H]^{+}$	Loss of a hydrogen atom, common for amines. [16]
42	$[C_2H_4N]^{+}$	$[M-CH_3]^{+}$	Loss of a methyl radical (rearrangement may occur).
30	$[CH_4N]^{+}$	$[CH_2=NH_2]^{+}$	Base Peak from α -cleavage. Highly diagnostic for a primary amine with an unbranched α -carbon. [15]

Data compiled from NIST Mass Spectrometry Data Center.[\[13\]](#)

Experimental Protocol: Electron Ionization (EI)-MS

- Sample Introduction: A small amount of **allylamine** is introduced into the mass spectrometer, typically via a gas chromatography (GC) inlet or direct injection, where it is vaporized under high vacuum.
- Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical ion ($M^{+\cdot}$).
- Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.
- Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: The separated ions strike a detector, generating a signal proportional to their abundance. The output is a mass spectrum plotting relative intensity versus m/z .

Diagram: Primary Fragmentation of Allylamine



[Click to download full resolution via product page](#)

Caption: The dominant EI-MS fragmentation pathway for **allylamine** is alpha-cleavage.

Integrated Analysis Workflow

A Self-Validating Approach to Structural Confirmation

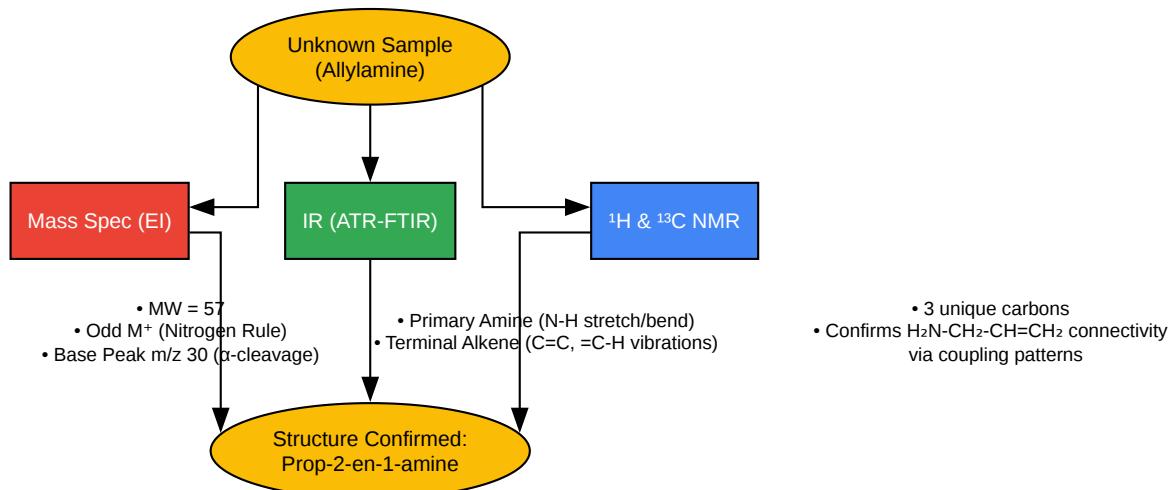
No single technique provides the complete structural picture. The true power of spectroscopic analysis lies in integrating the data from IR, NMR, and MS into a cohesive and self-validating conclusion. The workflow is a logical process of elimination and confirmation.

- MS: Establishes the molecular weight (m/z 57) and the presence of nitrogen (Nitrogen Rule).
- IR: Confirms the presence of a primary amine (doublet $\sim 3300\text{ cm}^{-1}$, bend $\sim 1600\text{ cm}^{-1}$) and a terminal alkene ($=\text{C-H wag } \sim 915/990\text{ cm}^{-1}$).
- ^{13}C NMR: Confirms the carbon count (3 signals) and types (two sp^2 , one sp^3).
- ^1H NMR: Assembles the pieces, showing the connectivity between the $-\text{CH}_2-$ group, the $-\text{CH=}$ group, and the $=\text{CH}_2$ group through spin-spin coupling, confirming the "allyl" structure

attached to the amine.

This integrated approach ensures that the proposed structure of **allylamine** is consistent with all observed spectroscopic evidence, providing a high degree of confidence for researchers and developers.

Diagram: Spectroscopic Identification Workflow



[Click to download full resolution via product page](#)

Caption: Logical workflow for the unambiguous identification of **allylamine** using integrated spectroscopy.

References

- OpenStax. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry. NC State University Libraries.
- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. OpenStax.
- Morsch, L. (2019, June 5). 25.5 Spectroscopic Properties of Amines. Chemistry LibreTexts.
- Smith, B. C. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online.
- All 'Bout Chemistry. (2020, April 4). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube.

- Wiley-VCH GmbH. (2025). **Allylamine** - Optional[¹³C NMR] - Chemical Shifts. SpectraBase.
- National Institute of Standards and Technology. (n.d.). 2-Propen-1-amine. In NIST Chemistry WebBook. U.S. Secretary of Commerce.
- John Wiley & Sons, Inc. (2025). **Allylamine** - Optional[¹H NMR] - Chemical Shifts. SpectraBase.
- National Institute of Standards and Technology. (n.d.). 2-Propen-1-amine. In NIST Chemistry WebBook. U.S. Secretary of Commerce.
- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.
- LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts.
- Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
- Larsen, D. (2022, July 3). 6.5: Amine Fragmentation. Chemistry LibreTexts.
- Duke University NMR Center. (n.d.). Coupling constants.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2-Propen-1-amine [webbook.nist.gov]
- 8. Allylamine(107-11-9) ¹H NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. The Duke NMR Center Coupling constants [sites.duke.edu]

- 11. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. spectrabase.com [spectrabase.com]
- 13. 2-Propen-1-amine [webbook.nist.gov]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- To cite this document: BenchChem. [A Comprehensive Guide to the Spectroscopic Characterization of Allylamine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b125299#spectroscopic-data-of-allylamine-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com